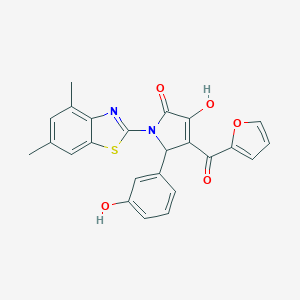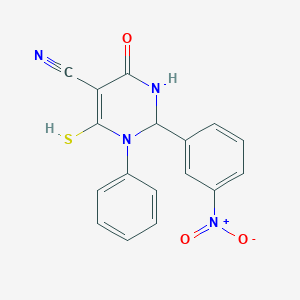
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is commonly referred to as NITD-008 and has been studied for its potential as an antiviral agent against the Ebola and Zika viruses.
Mecanismo De Acción
NITD-008 inhibits viral replication by targeting the viral protein RNA-dependent RNA polymerase (RdRp). This protein is essential for viral replication and is conserved across different strains of the virus. NITD-008 binds to the active site of RdRp and prevents the synthesis of viral RNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity in vitro and in vivo studies. It has been demonstrated to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NITD-008 is its high potency against the Ebola and Zika viruses. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation is that NITD-008 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research on NITD-008. One direction is to further investigate its potential as an antiviral agent against other viral infections. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to determine the safety and efficacy of NITD-008 in humans. Overall, NITD-008 shows great promise as a potential therapeutic agent for viral infections, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of NITD-008 involves the reaction of 1-naphthylsulfonyl chloride and 2-amino-3-nitrophenol in the presence of triethylamine. The resulting intermediate is then reacted with thioglycolic acid to produce NITD-008. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies.
Aplicaciones Científicas De Investigación
NITD-008 has been extensively studied for its potential as an antiviral agent against the Ebola and Zika viruses. In vitro studies have shown that NITD-008 can inhibit the replication of these viruses by targeting a viral protein. This has led to further studies on the potential use of NITD-008 as a therapeutic agent for these viral infections.
Propiedades
Fórmula molecular |
C19H16N2O4S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3-naphthalen-1-ylsulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C19H16N2O4S2/c22-21(23)16-8-3-7-15(13-16)19-20(11-12-26-19)27(24,25)18-10-4-6-14-5-1-2-9-17(14)18/h1-10,13,19H,11-12H2 |
Clave InChI |
ZQDJSRZDORTGEZ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1CSC(N1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)

![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)

![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)


